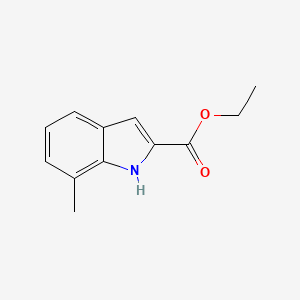

Ethyl 7-methyl-1H-indole-2-carboxylate

Description

Significance of Indole (B1671886) Derivatives as Privileged Scaffolds in Organic and Medicinal Chemistry Research

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the fields of organic and medicinal chemistry. ijpsr.info Its structure is present in a vast number of natural products, including alkaloids and the essential amino acid tryptophan, as well as in crucial biomolecules like the neurotransmitter serotonin (B10506) and the hormone melatonin. ijpsr.infoingentaconnect.comeurekaselect.com This widespread natural occurrence has inspired extensive research, establishing the indole framework as a "privileged structure." This term, coined by Evans and co-workers, describes molecular scaffolds that can bind to a variety of biological receptors, making them exceptionally fruitful starting points for drug discovery. ingentaconnect.com

The versatility of the indole scaffold allows for the design of compounds targeting a wide array of biological pathways. nih.govmdpi.com Consequently, indole derivatives have been developed into therapeutic agents for a multitude of conditions. nih.gov Research has demonstrated their efficacy as anticancer, anti-inflammatory, antimicrobial, antidiabetic, and antihypertensive agents, among others. nih.govmdpi.com Marketed drugs such as the anti-inflammatory indomethacin, the anticancer agent vincristine, and the antihypertensive reserpine (B192253) all feature the indole core, underscoring its therapeutic importance. nih.govnih.gov The ability to modify the indole ring at various positions allows chemists to fine-tune the pharmacological properties of these derivatives, leading to the development of novel drug candidates with improved efficacy and specificity. mdpi.comnih.gov

Overview of Ethyl 7-methyl-1H-indole-2-carboxylate within the Context of Substituted Indole-2-carboxylates

Within the broad family of indole derivatives, substituted indole-2-carboxylates represent a particularly important subclass. These compounds serve as key intermediates in the synthesis of more complex, biologically active molecules. researchgate.netmdpi.comresearchgate.net this compound is a specific member of this class, characterized by a methyl group at the 7-position of the indole ring and an ethyl ester functional group at the 2-position.

This compound has been identified as a lead compound in pharmacological research. biosynth.com Specifically, it has been noted for its affinity for the N-terminal region of the anthranilic acid binding site. biosynth.com Research has suggested its potential as a treatment for schizophrenia, highlighting the significance of its specific substitution pattern for biological activity. biosynth.com The ester group at the C2 position is a common feature in many synthetic strategies, often serving as a handle for further chemical modifications or as a necessary component for biological interaction. nih.govnih.govrsc.org

Table 1: Chemical Properties of this compound

| Property | Data |

|---|---|

| CAS Number | 70761-93-2 sigmaaldrich.com |

| Molecular Formula | C12H13NO2 sigmaaldrich.com |

| Molecular Weight | 203.24 g/mol |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| InChI Key | OQDDMWUDWUIMKB-UHFFFAOYSA-N sigmaaldrich.com |

Evolution of Research Methodologies Applied to Indole-2-carboxylate (B1230498) Systems

The synthesis of indole-2-carboxylates has evolved significantly over the years, leveraging both classical and modern organic chemistry techniques. Traditional methods for constructing the indole core, such as the Fischer, Hemetsberger-Knittel, and Bartoli indole syntheses, have been widely adapted to produce substituted indole-2-carboxylate esters. sci-hub.serjpbcs.comacs.org The Fischer indole synthesis, for instance, involves the reaction of a phenylhydrazine (B124118) with an α-ketoester (like ethyl pyruvate) under acidic conditions. rjpbcs.com The Hemetsberger–Knittel synthesis provides another route, starting from a substituted benzaldehyde (B42025) and an azidoacetate. acs.org

More recent advancements have introduced highly efficient and versatile methodologies. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become powerful tools for introducing substituents onto the indole nucleus after its initial formation. rsc.org Furthermore, the indole-2-carboxylate scaffold itself allows for a range of subsequent modifications. The nitrogen atom of the indole ring can be alkylated, the ester can be hydrolyzed to the corresponding carboxylic acid, and the C3 position can be functionalized through reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation. researchgate.netmdpi.comnih.govacs.org The decarboxylation of indole-2-carboxylic acids is another important transformation. acs.org The characterization of these compounds relies heavily on modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction, which are essential for confirming their structures. researchgate.netmdpi.comnih.gov

Table 2: Selected Synthetic Methodologies for the Indole-2-Carboxylate Scaffold

| Method | Description | Reference |

|---|---|---|

| Fischer Indole Synthesis | Acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone (e.g., ethyl pyruvate) to form the indole ring. | researchgate.netrjpbcs.com |

| Hemetsberger–Knittel Synthesis | Involves the Knoevenagel condensation of an azide (B81097) (e.g., ethyl azidoacetate) with a benzaldehyde, followed by thermolysis to form the indole-2-carboxylate. | sci-hub.seacs.org |

| Bartoli Indole Synthesis | Reaction of a nitroarene with a vinyl Grignard reagent to produce a 7-substituted indole. | sci-hub.se |

| Post-formation Functionalization | Modification of the pre-formed indole ring, such as N-alkylation, C3-acylation, or palladium-catalyzed cross-coupling reactions at various positions. | researchgate.netrsc.orgacs.org |

Current Research Gaps and Future Directions in 7-Substituted Indole Chemistry

While the chemistry of indoles substituted at the C3, C5, and C6 positions is extensively documented, the synthesis and application of 7-substituted indoles, such as this compound, appear to be a less explored area. This represents a significant research gap and an opportunity for future investigation. The synthesis of 7-substituted indoles can be challenging, as classical methods like the Fischer synthesis often yield mixtures of 4- and 6-substituted products when starting from meta-substituted anilines. Therefore, the development of more regioselective synthetic routes to access 7-substituted indoles is a key area for future research.

The specific biological activity noted for this compound suggests that the 7-position is a critical site for modulating pharmacological properties. biosynth.com Future research should focus on a more systematic exploration of this position. This could involve the synthesis of a diverse library of 7-substituted indole-2-carboxylates with various electronic and steric properties to establish clear structure-activity relationships (SAR). nih.gov Building on the initial findings, a focused investigation into novel 7-substituted indole derivatives for applications in neurodegenerative and psychiatric disorders could prove highly valuable. Furthermore, exploring the potential of these compounds in other therapeutic areas where indole scaffolds have shown promise, such as oncology and infectious diseases, represents a promising avenue for future drug discovery efforts. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-methyl-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-3-15-12(14)10-7-9-6-4-5-8(2)11(9)13-10/h4-7,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQDDMWUDWUIMKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC(=C2N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70761-93-2 | |

| Record name | ethyl 7-methyl-1H-indole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Ethyl 7 Methyl 1h Indole 2 Carboxylate and Its Analogues

Retrosynthetic Analysis of the Indole-2-carboxylate (B1230498) Scaffold

The retrosynthetic analysis of the indole-2-carboxylate scaffold, a key structural motif in numerous biologically active compounds, offers a logical framework for devising synthetic routes. The primary disconnection typically involves breaking the C2-C3 and N1-C7a bonds of the indole (B1671886) ring. This leads to precursors such as substituted anilines and α-keto esters or their equivalents. For Ethyl 7-methyl-1H-indole-2-carboxylate, this approach would conceptually deconstruct the molecule into 2-methylaniline and a pyruvate (B1213749) derivative. Further disconnection of the ester group at the C2 position reveals the corresponding indole-2-carboxylic acid, which can be accessed through various cyclization strategies followed by esterification. This fundamental analysis paves the way for the application of several well-established named reactions and modern catalytic methods for the construction of the indole nucleus.

Classical and Modern Approaches for Indole Ring Formation

The construction of the indole ring is a cornerstone of heterocyclic chemistry, with a multitude of methods developed over the years. The synthesis of this compound can be achieved through several of these strategies, each with its own set of advantages and limitations.

Fischer Indole Synthesis: Mechanistic Insights and Adaptations for 7-Methyl Substitution

The Fischer indole synthesis, discovered in 1883, remains one of the most widely used methods for indole synthesis. wikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and an aldehyde or ketone. wikipedia.orgnih.govyoutube.com For the synthesis of this compound, the logical starting materials would be (2-methylphenyl)hydrazine and ethyl pyruvate.

The mechanism proceeds through the formation of an enamine tautomer of the hydrazone, followed by a rsc.orgrsc.org-sigmatropic rearrangement. wikipedia.org Subsequent cyclization and elimination of ammonia (B1221849) yield the aromatic indole ring. wikipedia.org The presence of the methyl group at the 7-position of the target molecule necessitates the use of a 2-methyl substituted phenylhydrazine (B124118). The reaction conditions typically involve heating in the presence of a Brønsted or Lewis acid catalyst such as polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid. wikipedia.orgnih.gov A specific example for a related compound, 4-bromo-7-methylindole-2-carboxylate, involves the reaction of ethyl pyruvate-5-bromo-2-methylphenylhydrazone with anhydrous zinc chloride in ethylene (B1197577) glycol at high temperatures. google.com

| Reactants | Catalyst | Conditions | Product |

| (2-methylphenyl)hydrazine | Acid (e.g., PPA, ZnCl2) | Heat | This compound |

| Ethyl pyruvate |

Hemetsberger–Knittel Indole Synthesis and Related Azide (B81097) Cyclization Strategies

The Hemetsberger–Knittel synthesis offers an alternative route to indole-2-carboxylates through the thermal decomposition of α-azidocinnamic esters. synarchive.comwikipedia.org This method is particularly useful for the synthesis of 2-ester substituted indoles. thieme-connect.com The reaction proceeds by the condensation of an arylaldehyde with ethyl azidoacetate to form an ethyl 2-azidocinnamate intermediate. jst.go.jpsemanticscholar.org Thermal decomposition of this intermediate, often in a high-boiling solvent like xylene, leads to the formation of the indole-2-carboxylate ester via a proposed nitrene intermediate and subsequent intramolecular cyclization. wikipedia.orgsemanticscholar.org

For this compound, the starting aldehyde would be 2-methylbenzaldehyde. The key advantage of this method is the direct installation of the ester functionality at the 2-position. semanticscholar.org While yields are typically good, the synthesis and stability of the azide starting material can be a drawback. wikipedia.org

| Reactants | Conditions | Intermediate | Product |

| 2-Methylbenzaldehyde | NaOMe, MeOH | Ethyl 2-azido-3-(2-methylphenyl)acrylate | This compound |

| Ethyl azidoacetate | Heat (e.g., refluxing xylene) |

Copper-Catalyzed Intramolecular Cyclization Reactions for Indole Formation

Modern synthetic methods have increasingly relied on transition metal catalysis for the construction of heterocyclic rings. Copper-catalyzed reactions have emerged as a powerful tool for indole synthesis, offering mild reaction conditions and good functional group tolerance. researchgate.net One strategy involves the intramolecular C-N bond formation from a suitably substituted aniline (B41778) derivative. For instance, a copper-catalyzed domino intramolecular cyclization can be employed to assemble polycyclic indole derivatives from gem-dibromovinyl systems. rsc.org Another approach involves the copper-catalyzed intramolecular C-H amination. researchgate.net

While direct examples for this compound are not prevalent, the general principle involves starting with a 2-substituted aniline that bears a side chain amenable to cyclization. For example, a copper-catalyzed reaction of a 2-alkynylaniline could lead to the indole scaffold. researchgate.net The versatility of copper catalysis allows for various starting materials and reaction pathways to be explored for the synthesis of substituted indoles.

Other Transition Metal-Mediated Cycloaddition and Cross-Coupling Reactions

Besides copper, other transition metals such as palladium, rhodium, and gold have been extensively used in indole synthesis. researchgate.nettandfonline.commdpi.com Palladium-catalyzed methods are particularly noteworthy. For example, a palladium-catalyzed aerobic amination of aryl C-H bonds has been developed for the synthesis of indole-2-carboxylate derivatives from 2-acetamido-3-arylacrylates. acs.org This reaction provides a direct route to the indole core under relatively mild, oxidative conditions. acs.org

Another powerful palladium-catalyzed approach is the Larock indole synthesis, which involves the reaction of a 2-haloaniline with a disubstituted alkyne. While this typically yields 2,3-disubstituted indoles, variations of this methodology could potentially be adapted for the synthesis of 2-carboxylated indoles. Transition metal-catalyzed reactions offer a broad scope and are often characterized by high efficiency and regioselectivity. tandfonline.com

Esterification and Post-Cyclization Functional Group Transformations at Position 2

In many synthetic routes, the indole-2-carboxylic acid is formed first, which then requires a subsequent esterification step to yield the target ethyl ester. This transformation is typically straightforward and can be achieved under standard conditions. A common method involves reacting the carboxylic acid with ethanol (B145695) in the presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. nih.govnih.gov Alternatively, the carboxylic acid can be converted to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with ethanol. nih.gov

| Starting Material | Reagents | Product |

| 7-Methyl-1H-indole-2-carboxylic acid | Ethanol, H2SO4 (cat.) | This compound |

| 7-Methyl-1H-indole-2-carboxylic acid | 1. SOCl2 2. Ethanol | This compound |

Direct Esterification of 1H-Indole-2-carboxylic Acids

The most straightforward method for preparing this compound is the direct esterification of its corresponding carboxylic acid precursor, 7-methyl-1H-indole-2-carboxylic acid. This reaction is a classic example of the Fischer-Speier esterification, which involves reacting a carboxylic acid with an alcohol in the presence of a strong acid catalyst. masterorganicchemistry.comathabascau.camasterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol (ethanol) then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product and regenerate the acid catalyst. masterorganicchemistry.com

To drive the equilibrium towards the formation of the ester, a large excess of the alcohol (ethanol) is typically used as the solvent. masterorganicchemistry.com The removal of water as it is formed, often through azeotropic distillation using a Dean-Stark apparatus, can also significantly increase the yield. masterorganicchemistry.com

Table 1: Conditions for Fischer Esterification of Indole-2-Carboxylic Acids

| Catalyst | Alcohol/Solvent | Conditions | Yield | Reference |

| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | High | orgsyn.org |

| Hydrochloric Acid (HCl) | Ethanol | Reflux | High | orgsyn.org |

| p-Toluenesulfonic acid (TsOH) | Ethanol | Reflux, Dean-Stark | >95% | masterorganicchemistry.com |

Note: Yields are general for Fischer esterification and may vary for the specific substrate.

An alternative to strong acid catalysis involves converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. nih.gov Treatment of 1H-indole-2-carboxylic acid with thionyl chloride (SOCl₂) forms the acyl chloride, which then readily reacts with ethanol to produce the ethyl ester in high yield (typically over 90%). nih.govresearchgate.net

Transesterification and Other Ester Modification Techniques

Transesterification is another valuable technique for synthesizing this compound, particularly if a different ester, such as the methyl ester, is more readily available. This process involves the conversion of one ester to another by reaction with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com

Under basic conditions, a catalytic amount of an alkoxide, such as sodium ethoxide (NaOEt), is used. The ethoxide ion attacks the carbonyl carbon of the initial ester (e.g., mthis compound), leading to a tetrahedral intermediate. The elimination of the original alkoxy group (e.g., methoxide) yields the desired ethyl ester. masterorganicchemistry.com To favor the product, ethanol is used in large excess as the solvent. masterorganicchemistry.com Studies on ethyl indol-2-carboxylate have shown that using sodium methoxide (B1231860) in methanol (B129727) successfully converts it to methyl indol-2-carboxylate, demonstrating the viability of this reaction type for the indole scaffold. mdpi.com

Acid-catalyzed transesterification follows a mechanism similar to Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and again, using a large excess of ethanol is crucial to shift the equilibrium toward the formation of the ethyl ester. organic-chemistry.org Catalysts such as sulfuric acid, scandium(III) triflate, or silica (B1680970) chloride can be employed. organic-chemistry.org

Table 2: Catalysts and Conditions for Transesterification

| Catalyst Type | Catalyst Example | Solvent | General Conditions | Reference |

| Base-Catalyzed | Sodium Ethoxide (NaOEt) | Ethanol | Room Temp. to Reflux | masterorganicchemistry.com |

| Acid-Catalyzed | Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | masterorganicchemistry.com |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Ethanol | Reflux | organic-chemistry.org |

| Heterogeneous | Porous Polymeric Acid | Ethanol | 80 °C | researchgate.net |

Introduction and Modification of the Methyl Group at Position 7

The introduction of the methyl group at the C7 position of the indole nucleus is a critical and often challenging step in the synthesis of the target molecule. This can be achieved either by constructing the indole ring from a pre-substituted benzene (B151609) derivative or by direct functionalization of a pre-formed indole.

A widely used classical approach is the Fischer indole synthesis . wikipedia.orgbyjus.com This method involves the acid-catalyzed cyclization of an arylhydrazone. To obtain a 7-methylindole, the synthesis would start with (2-methylphenyl)hydrazine (also known as o-tolylhydrazine). This hydrazine (B178648) is condensed with a ketone or aldehyde, such as ethyl pyruvate, to form the corresponding hydrazone. Heating this hydrazone in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid) induces a byjus.combyjus.com-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 7-methyl-1H-indole-2-carboxylate core. wikipedia.orgalfa-chemistry.commdpi.com

More recently, direct C-H activation has emerged as a powerful strategy. nih.gov This approach avoids the need for pre-functionalized starting materials. To achieve regioselectivity at the C7 position, a directing group is typically installed on the indole nitrogen. For example, a di-tert-butylphosphine (B3029888) (PtBu₂) group can direct a rhodium catalyst to activate the C-H bond at the adjacent C7 position. nih.govresearchgate.net Subsequent reaction with a methylating agent can then install the methyl group. This method offers high efficiency and excellent regioselectivity. nih.gov

Regioselective Functionalization of the Indole Nucleus

Achieving regioselectivity, particularly at the C7 position of the indole's benzene ring, is a significant challenge due to the inherent reactivity of other positions like C3 and C2. nih.gov Modern synthetic methods have overcome this by employing directing groups that guide a metal catalyst to a specific C-H bond.

For C7 functionalization, the N-pivaloyl group has been shown to be an effective directing group in rhodium-catalyzed reactions. nih.gov The catalyst, often a rhodium complex, coordinates to the carbonyl oxygen of the pivaloyl group and the indole nitrogen, forming a metallacycle that positions the metal in close proximity to the C7 C-H bond, facilitating its activation. This allows for various functional groups, including alkyl groups, to be introduced with high C7 selectivity. nih.gov

Similarly, a phosphinamide or a P(III) group (like PtBu₂) on the indole nitrogen can direct rhodium or palladium catalysts to the C7 position. nih.govresearchgate.net These chelation-assisted strategies enable a range of C7 functionalizations, including methylation, arylation, and olefination, by preventing reaction at the more electronically favored positions. nih.govresearchgate.net The choice of the directing group and the catalytic system is crucial for achieving high regioselectivity and conversion. nih.gov

Optimization of Reaction Conditions and Catalyst Systems for High Yields and Selectivity

Optimizing reaction conditions is paramount for maximizing yield and selectivity in any synthetic route. In the context of the Fischer indole synthesis , key variables include the choice of acid catalyst, solvent, and temperature. rsc.org While Brønsted acids like H₂SO₄ and Lewis acids like ZnCl₂ are traditional choices, the use of polyphosphoric acid (PPA) can often lead to cleaner reactions and higher yields. wikipedia.orgrsc.org Careful control of temperature is necessary to prevent side reactions and degradation, which can be problematic with ortho-substituted phenylhydrazones. rsc.org

For modern C-H functionalization routes, optimization involves a multi-parameter approach.

Table 3: Optimization Parameters for C7-Selective C-H Functionalization

| Parameter | Variables | Impact | Reference |

| Catalyst | Rh(I), Rh(III), Pd(II) complexes | Activity, Selectivity | nih.govnih.gov |

| Directing Group | N-Pivaloyl, N-PtBu₂ | Regioselectivity, Reactivity | nih.govnih.gov |

| Ligand | Often ligandless | Can influence catalyst stability and activity | nih.gov |

| Oxidant/Additive | Cu(OAc)₂, AgNTf₂ | Catalyst turnover, reaction efficiency | nih.gov |

| Solvent | Dichloromethane, t-AmylOH, Toluene | Solubility, reaction rate | nih.govresearchgate.net |

| Temperature | 70 - 150 °C | Reaction rate, side reactions | nih.govresearchgate.net |

Research has shown that for the rhodium-catalyzed C7-functionalization of N-pivaloylindoles, a combination of [RhCp*Cl₂]₂ as the catalyst, AgNTf₂ as an additive, and Cu(OAc)₂·H₂O as an oxidant in a solvent like t-AmylOH at 100 °C provides good to excellent yields. nih.gov The choice of a bulky directing group like pivaloyl is critical; less bulky groups often lead to a loss of regioselectivity. nih.gov

Novel Synthetic Route Development for Enhanced Efficiency and Scalability

Transition-metal-catalyzed C-H functionalization represents a significant advance over classical multi-step methods. nih.govnih.gov By directly converting a C-H bond at the C7 position to a C-C bond, these methods shorten synthetic sequences and reduce waste. The development of directing groups that are easily installed and removed further enhances the utility of this strategy. nih.gov For instance, the P(III)-chelation-assisted rhodium-catalyzed C7-methylation uses readily available carboxylic acids or anhydrides as coupling partners and does not require an external ligand or oxidant, making the process more efficient. nih.gov

Another approach to enhance efficiency is the development of one-pot or tandem reactions. For example, a modified Fischer indole synthesis could be combined in a single pot with a subsequent functionalization step, avoiding the need for isolation and purification of intermediates. The Buchwald modification, which uses a palladium-catalyzed cross-coupling to form the hydrazone intermediate in situ, expands the scope and practicality of the Fischer synthesis. wikipedia.org

For scalability, moving from traditional solution-phase chemistry to mechanochemical methods, such as ball-milling, offers a greener alternative. A mechanochemical Fischer indole synthesis has been developed, which can reduce solvent use and reaction times. rsc.org Furthermore, designing routes that utilize readily available and inexpensive starting materials is crucial for large-scale production. researchgate.netnih.gov

Advanced Spectroscopic and Structural Characterization of Ethyl 7 Methyl 1h Indole 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules like Ethyl 7-methyl-1H-indole-2-carboxylate. Through various NMR experiments, it is possible to identify the connectivity of all atoms and their spatial relationships.

The ¹H NMR spectrum of this compound would display distinct signals corresponding to each unique proton in the molecule. The aromatic region would feature signals for the protons on the indole (B1671886) ring system. The proton at the C3 position is expected to appear as a singlet. The protons at C4, C5, and C6 positions on the benzene (B151609) ring portion would appear as a complex multiplet pattern, typically as doublets or triplets, with chemical shifts influenced by the electron-donating methyl group at the C7 position.

The aliphatic region would contain signals for the ethyl ester and the 7-methyl group. The 7-methyl group would present as a sharp singlet. The ethyl group would show a quartet for the methylene (B1212753) (-CH₂-) protons, coupled to the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, coupled to the methylene protons. The NH proton of the indole ring is expected to appear as a broad singlet at a downfield chemical shift.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| NH (H-1) | Broad Singlet | - | - |

| CH (H-3) | Singlet | - | - |

| CH (H-4) | Doublet | - | - |

| CH (H-5) | Triplet | - | - |

| CH (H-6) | Doublet | - | - |

| 7-CH₃ | Singlet | - | - |

| -OCH₂CH₃ | Quartet | ~7.1 | - |

| -OCH₂CH₃ | Triplet | ~7.1 | - |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would correspond to a distinct signal. The spectrum would show signals for the carbonyl carbon of the ester group at a significantly downfield position. The aromatic carbons of the indole ring would appear in the intermediate region, with their specific shifts influenced by the attached substituents (the ester group, the methyl group, and the nitrogen atom). The aliphatic carbons of the ethyl group and the 7-methyl group would be found in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~162.0 |

| C-2 | - |

| C-3 | - |

| C-3a | - |

| C-4 | - |

| C-5 | - |

| C-6 | - |

| C-7 | - |

| C-7a | - |

| 7-CH₃ | - |

| -OCH₂CH₃ | - |

| -OCH₂CH₃ | - |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, showing a correlation between the -OCH₂- quartet and the -OCH₂CH₃ triplet of the ethyl group, and among the coupled aromatic protons (H-4, H-5, H-6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., the 7-CH₃ proton singlet to the 7-CH₃ carbon signal).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. This is crucial for establishing the connectivity of different parts of the molecule. For example, HMBC would show correlations from the H-6 proton to the C-7a and C-4 carbons, and from the 7-methyl protons to the C-7, C-6, and C-7a carbons, confirming the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It could be used to confirm the proximity of the 7-methyl group protons to the H-6 proton.

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation pattern. The molecular formula for this compound is C₁₂H₁₃NO₂, which corresponds to a molecular weight of 203.24 g/mol .

HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental composition of the molecule. For this compound (C₁₂H₁₃NO₂), the expected exact mass for the molecular ion [M]⁺ would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Different ionization methods can be used to generate ions for mass analysis, each providing complementary information.

Electron Ionization (EI): This is a high-energy technique that often causes extensive fragmentation of the molecule. The resulting mass spectrum would show a molecular ion peak ([M]⁺) and several fragment ions. A characteristic fragmentation pathway for this molecule would be the loss of the ethoxy group (-•OCH₂CH₃) to form a stable acylium ion, or the loss of an ethylene (B1197577) molecule from the ester, followed by the loss of a carboxyl group.

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in minimal fragmentation. In positive ion mode, the ESI mass spectrum would be dominated by the protonated molecule, [M+H]⁺, at an m/z value corresponding to the molecular weight plus the mass of a proton. This technique is particularly useful for confirming the molecular weight of the intact molecule.

Following a comprehensive search for scientific literature and data, detailed experimental information regarding the advanced spectroscopic and structural characterization of this compound is not available.

Specifically, published studies containing Infrared (IR) spectroscopy and X-ray crystallography data for this particular compound could not be located. While data exists for the related parent compound, Ethyl 1H-indole-2-carboxylate, and its precursor, 7-methyl-1H-indole-2-carboxylic acid, presenting this information would not adhere to the specific focus on this compound.

Therefore, it is not possible to generate the requested article with the required scientifically accurate data for the specified sections and subsections.

Chemical Reactivity and Derivatization Strategies of Ethyl 7 Methyl 1h Indole 2 Carboxylate

Reactivity of the Indole (B1671886) Nucleus Towards Electrophilic and Nucleophilic Reagents

The indole ring is an aromatic, π-electron-rich system, making it highly susceptible to electrophilic attack. impactfactor.org The presence of the electron-withdrawing ethyl carboxylate group at the C2 position deactivates the ring to some extent, but the C3 position remains the most nucleophilic and, therefore, the primary site for electrophilic substitution. impactfactor.orgorgsyn.org

The indole nucleus readily undergoes electrophilic substitution, with the C3 position being the most favored site of attack due to the stability of the resulting cationic intermediate. impactfactor.org While specific studies on Ethyl 7-methyl-1H-indole-2-carboxylate are not extensively detailed, the reactivity pattern follows that of other indole-2-carboxylates. Reactions such as nitration, halogenation, and Friedel-Crafts acylation are expected to occur preferentially at the C3 position.

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group onto electron-rich aromatic and heteroaromatic rings. sid.ir This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.org The electrophilic chloroiminium ion, also known as the Vilsmeier reagent, attacks the indole nucleus. wikipedia.org

For indole-2-carboxylates, this electrophilic substitution occurs regioselectively at the C3 position. nih.gov The reaction proceeds through an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the corresponding 3-formylindole derivative. organic-chemistry.orgwikipedia.org This transformation provides a key intermediate for the synthesis of more complex heterocyclic systems. nih.gov

Table 1: Vilsmeier-Haack Formylation of Indole-2-Carboxylates This table illustrates the general conditions for the Vilsmeier-Haack reaction on related indole-2-carboxylate (B1230498) substrates.

| Substrate | Reagents | Product | Reference |

| Ethyl 1H-indole-2-carboxylate derivatives | POCl₃, DMF | Ethyl 3-formyl-1H-indole-2-carboxylate derivatives | nih.gov |

| Ethyl 5-hydroxy-2-methyl-indole-3-carboxylate | Vilsmeier-Haack Reagent | 4-Formyl derivative | impactfactor.org |

| 2,3,3-Trimethyl-3H-indoles | Vilsmeier-Haack Reagent | Aminomethylene malonaldehydes | sid.ir |

Transformations Involving the Ethyl Ester Moiety

The ethyl ester group at the C2 position is a versatile functional handle that can be readily converted into other functionalities such as carboxylic acids, amides, and hydrazides.

The ethyl ester of 7-methyl-1H-indole-2-carboxylate can be hydrolyzed to its corresponding carboxylic acid, 7-methyl-1H-indole-2-carboxylic acid. nih.gov This transformation is typically achieved through saponification, which involves heating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or alcoholic solvent. mdpi.commnstate.edu The reaction initially produces the carboxylate salt, which upon acidification, yields the final carboxylic acid. mnstate.edu

Table 2: Conditions for Hydrolysis of Indole-2-Carboxylate Esters This table provides examples of reaction conditions used for the hydrolysis of analogous ethyl indole-2-carboxylate compounds.

| Substrate | Base | Solvent | Conditions | Product | Reference |

| Isopropyl 6-bromo-3-(((4-(trifluoromethyl)benzyl)oxy)methyl)-1H-indole-2-carboxylate | NaOH | Methanol (B129727)/Water | 80 °C, 1.5 h | Corresponding Carboxylic Acid | mdpi.com |

| Ethyl 1-allyl-1H-indole-2-carboxylate | aq. KOH | Acetone (B3395972) | Reflux, 1 h | 1-Allyl-1H-indole-2-carboxylic acid | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Alkaline Hydrolysis | - | - | Indole-2-carboxylic acid | orgsyn.org |

The ethyl ester can be converted into amides and hydrazides through nucleophilic acyl substitution.

Aminolysis : Reaction with primary or secondary amines leads to the formation of the corresponding N-substituted amides. This reaction may require elevated temperatures or catalysis.

Hydrazinolysis : A particularly common and efficient transformation is the reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcoholic solvent like ethanol (B145695). mdpi.comresearchgate.net This reaction yields the corresponding carbohydrazide, 7-methyl-1H-indole-2-carbohydrazide. Indole-2-carbohydrazides are stable, crystalline solids and serve as important precursors for the synthesis of various heterocyclic compounds, including pyridazines and oxadiazoles. mdpi.comresearchgate.net

Table 3: Synthesis of Hydrazides from Ethyl Indole-2-Carboxylates This table outlines the typical procedure for converting ethyl indole-2-carboxylates to their corresponding hydrazides.

| Substrate | Reagent | Solvent | Conditions | Product | Reference |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux, 4 h | 1H-Indole-2-carbohydrazide | mdpi.com |

| Methyl 1H-indole-2-carboxylate | Hydrazine hydrate | Ethanol | Reflux, 4 h | 1H-Indole-2-carbohydrazide | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate | - | Room Temperature | 1H-Indole-2-carbohydrazide | researchgate.net |

N-Substitution Reactions on the Indole Nitrogen (N1)

The nitrogen atom of the indole ring bears a proton that is weakly acidic and can be removed by a suitable base. The resulting indolyl anion is a potent nucleophile and can react with various electrophiles, allowing for substitution at the N1 position.

Common bases used for the deprotonation include potassium hydroxide (KOH) and sodium hydride (NaH). mdpi.com The reaction is typically carried out in a polar aprotic solvent such as acetone or DMF. mdpi.com Subsequent addition of an electrophile, such as an alkyl halide (e.g., allyl bromide, benzyl (B1604629) bromide) or an acyl halide, leads to the formation of N-substituted indole derivatives. mdpi.com Successful N-alkylation of ethyl indole-2-carboxylate has been demonstrated using aqueous KOH in acetone. mdpi.comresearchgate.net

Table 4: N-Substitution of Ethyl Indole-2-Carboxylate This table summarizes conditions for the N-alkylation of the parent ethyl indole-2-carboxylate scaffold.

| Electrophile | Base | Solvent | Conditions | Product | Reference |

| Allyl bromide | aq. KOH | Acetone | 20 °C, 2 h | Ethyl 1-allyl-1H-indole-2-carboxylate | mdpi.com |

| Benzyl bromide | aq. KOH | Acetone | 20 °C, 2 h | Ethyl 1-benzyl-1H-indole-2-carboxylate | mdpi.com |

| Alkyl halide | Potassium carbonate or Sodium hydride | DMF | - | N-alkylated product |

Alkylation and Benzylation Reactions

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation and benzylation reactions. These reactions typically proceed via deprotonation of the indole N-H with a suitable base, generating a nucleophilic indolide anion that subsequently attacks an alkyl or benzyl halide.

A common and effective method involves the use of aqueous potassium hydroxide (KOH) in acetone. mdpi.com This approach allows for the efficient synthesis of N-alkylated and N-benzylated indole esters. For instance, the reaction of ethyl indole-2-carboxylate with allyl bromide or benzyl bromide in the presence of aqueous KOH in acetone at room temperature affords the corresponding N-substituted products, ethyl 1-allyl-1H-indole-2-carboxylate and ethyl 1-benzyl-1H-indole-2-carboxylate, in excellent yields. mdpi.com This methodology is directly applicable to the 7-methyl derivative.

Another established procedure for N-alkylation involves using a base like potassium carbonate with an alkyl halide in a polar aprotic solvent such as dimethylformamide (DMF). nih.gov This method has been successfully applied to various halo-substituted ethyl indole-2-carboxylates, demonstrating its broad utility for introducing substituents onto the indole nitrogen. nih.gov

Table 1: Representative N-Alkylation and Benzylation Reactions

| Starting Material | Reagent | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 1H-indole-2-carboxylate | Allyl Bromide | aq. KOH / Acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Ethyl 1H-indole-2-carboxylate | Benzyl Bromide | aq. KOH / Acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent | mdpi.com |

| Ethyl 4-(benzyloxy)-7-halo-1H-indole-2-carboxylate | Alkyl Halide | K₂CO₃ / DMF | Ethyl 1-alkyl-4-(benzyloxy)-7-halo-1H-indole-2-carboxylate | 90-92% | nih.gov |

N-Methylation Strategies

N-methylation is a specific and important alkylation reaction for modifying the properties of indole derivatives. A widely used "green" methylating agent is dimethyl carbonate (DMC), which is non-toxic and biodegradable. st-andrews.ac.uk The N-methylation of indoles using DMC can be catalyzed by organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). With DABCO, the reaction selectively yields the N-methylated indole. st-andrews.ac.uk

Alternatively, traditional methods can be employed. The synthesis of 1-methyl-1H-indole-2-carboxylic acid, a derivative of the target compound, can be achieved by first performing N-methylation on the ethyl ester, followed by hydrolysis of the ester group. rjpbcs.com This two-step process implies a robust N-methylation of the ethyl indole-2-carboxylate precursor.

It is important to note that the choice of base and solvent can be critical. For example, using sodium methoxide (B1231860) (NaOMe) in methanol with ethyl indole-2-carboxylate does not lead to N-alkylation but instead results in transesterification, yielding methyl 1H-indole-2-carboxylate. mdpi.comresearchgate.net

Cyclocondensation Reactions of Derivatives Leading to Fused Heterocycles (e.g., Thiazoles, Triazinoindoles, Pyridazinoindoles)

Derivatives of this compound are valuable synthons for constructing more complex, fused heterocyclic systems. A common strategy involves the conversion of the ethyl ester into a carbohydrazide, which serves as a versatile intermediate.

Hydrazinolysis of the ethyl ester yields the corresponding indol-2-carbohydrazide. mdpi.comresearchgate.net This hydrazide can be further reacted to form thiosemicarbazides, which are key precursors for the synthesis of fused thiazole (B1198619) rings. mdpi.comresearchgate.net For example, the reaction of an indol-2-thiosemicarbazide with an α-haloketone is a standard route to forming an N-(4-phenyl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazide. mdpi.com

Furthermore, introducing reactive groups onto the indole nitrogen opens pathways for intramolecular cyclization. Aryl free-radicals generated at the C-7 position of ethyl indole-2-carboxylates bearing N-allyl or N-propargyl groups can trigger intramolecular cyclizations. nih.govnih.gov This process can lead to the formation of pyrrolo[3,2,1-ij]quinoline systems, which are analogues of the potent antitumor antibiotics, the duocarmycins. nih.govnih.gov

The indole nucleus itself can participate in cyclocondensation reactions. Brønsted acid-catalyzed (4+2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes provides access to the 8,9-dihydropyrido[1,2-a]indole scaffold. acs.org This reaction involves the simultaneous alkylation of both the N1 and C2 positions of the indole ring. acs.org

Mechanistic Investigations of Key Chemical Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The N-methylation of indole with dimethyl carbonate (DMC) has been the subject of detailed mechanistic studies using mass spectrometry and computational methods. st-andrews.ac.uk

When catalyzed by DABCO, the proposed mechanism involves the initial attack of DABCO on the methyl group of DMC, forming an N-methylated-DABCO cationic intermediate. st-andrews.ac.uk This intermediate then coordinates with the indole. A methoxy (B1213986) anion, also generated in the first step, deprotonates the indole N-H, and the resulting indolide anion attacks the N-methyl-DABCO cation to yield the N-methyl indole product and regenerate the DABCO catalyst. st-andrews.ac.uk

In contrast, when DBU is used as the catalyst, both N-methylation and N-methoxycarbonylation products are observed. This is attributed to DBU attacking the carbonyl carbon of DMC, leading to a different set of intermediates and competing reaction pathways. st-andrews.ac.uk

The mechanism for the formation of fused pyrroloquinolines involves the generation of an aryl radical at the C-7 position of the indole ring. nih.gov This radical then undergoes an intramolecular cyclization by attacking an N-appended unsaturated group (like an allyl or propargyl group). This cyclization proceeds through a less favorable 6-endo-trig pathway to furnish the fused ring system. nih.govnih.gov

Stereoselective and Regioselective Synthesis of Novel Derivatives

Control over regioselectivity is paramount in the synthesis of complex indole derivatives. The Fischer indole synthesis, a foundational method for preparing the indole core, can yield mixtures of isomers if the precursors are not symmetrical. For example, the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate can be accompanied by the formation of the 4-methoxy isomer. rsc.org

In the context of further functionalization, reactions can be highly regioselective. The (4+2) cyclocondensation of indoles with acylcyclopropanes, catalyzed by a Brønsted acid, proceeds with high regioselectivity, providing exclusive formation of the desired cycloadducts without competitive N-addition byproducts in many cases. acs.org

An uncatalyzed approach for preparing 3-aroylindoles from nitrosoarenes and aromatic terminal ethynyl (B1212043) ketones also demonstrates excellent regioselectivity, producing the desired indole derivatives in good yields. scirp.org This highlights the inherent directing effects of the substituents on the reacting partners. Furthermore, the intramolecular cyclization of aryl radicals generated at the C-7 position onto N-linked side chains is another example of a regioselective ring-forming reaction. nih.gov

Computational Chemistry and Theoretical Modelling Studies of Ethyl 7 Methyl 1h Indole 2 Carboxylate

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties and geometry of molecules. For Ethyl 7-methyl-1H-indole-2-carboxylate, DFT calculations, often employing basis sets like 6-311++G(d,p), are instrumental in elucidating its fundamental chemical nature.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process computationally finds the minimum energy structure of the molecule. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the most stable conformation. The planarity of the indole (B1671886) ring is a key feature, while the orientation of the ethyl carboxylate group at the 2-position and the methyl group at the 7-position are critical variables in conformational analysis. Different rotational isomers (conformers) arising from the rotation around the C2-C(O) and O-CH2 bonds are typically analyzed to identify the global minimum energy structure.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C7-C(methyl) | ~1.51 Å |

| Bond Length | C2-C(carbonyl) | ~1.48 Å |

| Bond Angle | C7-C(methyl)-H | ~109.5° |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. In this compound, the HOMO is typically localized over the electron-rich indole ring system, while the LUMO is often distributed across the carboxylate group and the fused benzene (B151609) ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of chemical stability; a larger gap implies higher stability and lower chemical reactivity.

Table 2: Frontier Orbital Energies and Properties (Illustrative)

| Parameter | Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on a molecule's surface. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carboxylate group and the nitrogen of the indole ring, indicating these are prime sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the N-H proton.

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can accurately predict spectroscopic data, which serves as a valuable tool for confirming experimental results.

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of the molecule. For this compound, key predicted frequencies would include the N-H stretching vibration (around 3400-3500 cm⁻¹), the C=O stretching of the ester group (around 1700-1720 cm⁻¹), and various C-H and C-C stretching and bending modes of the aromatic ring.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental spectra, help in the precise assignment of signals to specific atoms in the molecule, confirming its structure.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopy | Feature | Predicted Value | Typical Experimental Value |

|---|---|---|---|

| IR | N-H Stretch | ~3450 cm⁻¹ | ~3430 cm⁻¹ |

| IR | C=O Stretch | ~1715 cm⁻¹ | ~1700 cm⁻¹ |

| ¹H NMR | N-H Proton | ~8.9 ppm | ~8.7 ppm |

Solvatochromic Studies and Analysis of Solvent Effects on Electronic Transitions

Theoretical models like the Polarizable Continuum Model (PCM) are employed to study how a solvent influences a molecule's properties. These solvatochromic studies analyze changes in the electronic absorption spectrum (e.g., UV-Vis) of this compound in different solvents. The calculations can predict how the polarity of the solvent affects the HOMO-LUMO gap and the energies of electronic transitions (e.g., π → π*). Generally, polar solvents may stabilize the ground or excited states differently, leading to a shift in the absorption maxima (either a blue or red shift), which provides insight into the nature of the electronic transitions and the molecule's interaction with its environment.

Calculation of Non-linear Optical (NLO) Properties

Non-linear optical materials are of significant interest for their potential applications in photonics and optoelectronics. Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the NLO properties of molecules, including polarizability (α) and hyperpolarizabilities (β and γ). These calculations help in understanding the relationship between molecular structure and NLO response, guiding the design of new materials. However, a targeted search of academic databases and chemical literature yielded no published research where these theoretical calculations have been applied to this compound. Consequently, there is no data available on its computed dipole moment, polarizability, or first and second hyperpolarizabilities.

Investigation of Reaction Pathways and Transition States through Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms, identifying transition states, and calculating activation energies. These theoretical investigations provide deep insights into the kinetics and thermodynamics of chemical reactions, complementing experimental studies. For this compound, while some documents describe its synthesis, there is no evidence of computational studies exploring its reactivity. umich.edu Research into its potential reaction pathways, the geometries of associated transition states, and the corresponding energy barriers has not been reported in the available literature. Such studies would be valuable for optimizing synthetic routes and understanding the molecule's stability and reactivity profile.

Due to the lack of specific research on the computational and theoretical aspects of this compound, no data tables or detailed research findings can be presented. The field remains open for future investigation.

Advanced Research Applications and Methodological Contributions of Ethyl 7 Methyl 1h Indole 2 Carboxylate

Role as a Precursor in the Synthesis of Complex Natural Products and Bioactive Compounds

The indole-2-carboxylate (B1230498) framework is a fundamental building block for more complex molecular architectures. Ethyl 7-methyl-1H-indole-2-carboxylate, and its corresponding carboxylic acid, serve as key precursors in the synthesis of targeted bioactive compounds. A notable application is in the development of therapeutic agents for neglected diseases. For instance, 7-methyl-1H-indole-2-carboxylic acid has been utilized as a starting material for the synthesis of 1H-indole-2-carboxamides, which have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. acs.org

The general synthetic route involves the coupling of the indole (B1671886) carboxylic acid with various amine-containing fragments. In one such study, 7-methyl-1H-indole-2-carboxylic acid was reacted with N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochloride to produce the corresponding N-((4-(methylsulfonamido)phenyl)methyl)-7-methyl-1H-indole-2-carboxamide. acs.org This highlights the role of the 7-methyl indole scaffold as a crucial component in constructing molecules with potential therapeutic value. The indole nucleus itself is a well-established pharmacophore, and derivatives are explored for a wide range of biological activities, including anticancer, anti-HIV, and anti-inflammatory properties. rsc.org

Scaffold Design for Structure-Activity Relationship (SAR) Studies in Ligand Optimization

The rigid structure of the indole ring makes this compound an excellent scaffold for structure-activity relationship (SAR) studies. By systematically modifying different positions of the molecule and assessing the impact on biological activity, chemists can optimize ligands for specific molecular targets. The indole-2-carboxamide framework has been extensively used in this context.

SAR exploration on this scaffold has revealed critical insights for various targets. For example, in the development of anti-Trypanosoma cruzi agents, modifications at the 5-position of the indole ring showed that small, aliphatic, electron-donating groups (like methyl or ethyl) were favored for potency, whereas electron-withdrawing groups such as halogens resulted in inactive compounds. acs.org Similarly, studies on 1H-indole-7-carboxamides as alpha 1-adrenoceptor agonists have demonstrated how modifications to the core structure influence receptor affinity and selectivity. nih.gov The indole-2-carboxamide scaffold has also been identified as a key element for allosteric modulators of the cannabinoid receptor 1 (CB1), where the substituents on the indole ring are crucial for modulating the receptor's function. nih.govacs.org

Building on its role as a versatile scaffold, this compound is a precursor for a diverse array of derivatives designed to interact with specific biological targets. The synthesis typically involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a desired amine. acs.org This straightforward chemical transformation allows for the introduction of a wide range of functional groups, enabling a thorough exploration of the chemical space around the core scaffold.

In the pursuit of anti-Trypanosoma cruzi agents, a series of indole-2-carboxamides were synthesized from substituted indole-2-carboxylic acids, including the 7-methyl variant. acs.org The data from these studies allow for a systematic comparison of how different substituents affect the compound's potency.

Table 1: SAR of Indole-2-Carboxamide Derivatives Against T. cruzi Data derived from studies on related indole-2-carboxamides. acs.org

| Indole Substituent (Position 5) | Linker/Amide | Right-Hand Side (RHS) Moiety | Potency (pEC₅₀) |

| Methyl | -CONH-CH₂- | Phenyl-SO₂NH₂ | 5.4 - 6.2 |

| Ethyl | -CONH-CH₂- | Phenyl-SO₂NH₂ | 5.4 - 6.2 |

| Methoxy (B1213986) | -CONH-CH₂- | Phenyl-SO₂NH₂ | 5.4 - 6.2 |

| Halogen (e.g., Cl, F) | -CONH-CH₂- | Phenyl-SO₂NH₂ | < 4.2 (Inactive) |

| Trifluoromethyl | -CONH-CH₂- | Phenyl-SO₂NH₂ | < 4.2 (Inactive) |

This systematic derivatization is also applied in other therapeutic areas. For instance, indole-2-carboxamides have been designed and synthesized as inhibitors of Mycobacterium tuberculosis and pediatric brain tumor cells, where modifications to the indole ring and the amide substituent are key to optimizing activity. nih.gov

The indole-2-carboxamide scaffold, for which this compound is a potential precursor, has proven particularly fruitful in the discovery of allosteric modulators. These molecules bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand. This offers a more nuanced approach to drug action compared to simple agonists or antagonists.

Research has identified indole-2-carboxamides as allosteric modulators of the cannabinoid receptor 1 (CB1). nih.gov The prototypical modulator in this class is ORG27569 (5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide). nih.gov SAR studies have elucidated key structural requirements for this allosteric activity, including:

An electron-withdrawing group at the C5-position. acs.org

A linear alkyl group at the C3-position. acs.org

The specific length of the linker between the amide and a terminal phenyl ring. acs.org

While these studies did not specifically use the 7-methyl derivative, they establish the indole-2-carboxamide core as a privileged scaffold for targeting allosteric sites, providing a strong rationale for exploring derivatives like those from this compound for similar mechanisms at CB1 or other receptors.

Contribution to the Development of Novel Organic Synthesis Methodologies

This compound and related compounds contribute to the field of organic synthesis not necessarily by being part of a brand-new named reaction, but by being subjects in the application and refinement of important synthetic transformations. The synthesis of the indole ring itself is a classic area of organic chemistry, with methods like the Fischer, Reissert, and Madelung syntheses being foundational. rsc.orgorgsyn.org

The preparation of this compound and its derivatives often involves multistep sequences that showcase a range of modern synthetic methods. For example, the synthesis of related indole-2-carboxylates can be achieved via reductive cyclization of ethyl o-nitrophenylpyruvate precursors. orgsyn.org Subsequent modifications, such as N-alkylation, demonstrate methods for selective functionalization. It has been shown that using potassium hydroxide (B78521) in acetone (B3395972) allows for controlled alkylation of the indole nitrogen on the parent ethyl indol-2-carboxylate. researchgate.net The choice of base and solvent is critical; for instance, using sodium methoxide (B1231860) in methanol (B129727) leads to transesterification rather than the desired N-alkylation. researchgate.net Such studies contribute to the broader understanding and optimization of synthetic methodologies for heterocyclic compounds.

Utilization in Crystallographic Studies to Understand Intermolecular Interactions

Crystallographic studies provide definitive information about a molecule's three-dimensional structure and how it arranges itself in the solid state. This understanding of intermolecular interactions is crucial for rational drug design and materials science. While a specific crystal structure for this compound is not detailed in the provided search results, extensive crystallographic data exists for the parent compound, ethyl 1H-indole-2-carboxylate, which serves as an excellent model. nih.govresearchgate.net

Furthermore, crystallographic analysis of more complex derivatives built from indole scaffolds provides deep insight into the full range of non-covalent interactions. Hirshfeld surface analysis of a furo[2,3-f]isoindole-4-carboxylate derivative, for example, allows for the quantification of different intermolecular contacts that stabilize the crystal packing. nih.goviucr.org

Table 2: Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of a Fused Indole-Related Heterocycle Data from a representative complex heterocyclic system containing a core structure related to functionalized indoles. nih.goviucr.org

| Contact Type | Percentage Contribution to Overall Surface | Type of Interaction |

| H⋯H | 46.3% | van der Waals forces |

| O⋯H / H⋯O | 31.5% | Hydrogen bonding |

| C⋯H / H⋯C | 17.3% | Weak hydrogen bonding / van der Waals |

| Other | Minor | Various weak interactions |

Such detailed analyses are vital for understanding crystal engineering principles and predicting the physicochemical properties of solid-state materials derived from the 7-methyl-indole-2-carboxylate scaffold.

Potential in Advanced Materials Research Based on Optoelectronic Properties

The indole nucleus is an aromatic heterocyclic system with inherent electronic properties that make it an attractive component for advanced materials. As a chromophore, the indole ring can absorb and emit light, and its electron-rich nature makes it a good electron donor. These optoelectronic properties can be fine-tuned by adding substituents to the indole core.

The ethyl carboxylate group at the 2-position acts as an electron-withdrawing group, while the methyl group at the 7-position is a weak electron-donating group. This electronic push-pull characteristic within the this compound molecule can influence its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The modulation of this energy gap is fundamental to designing organic materials for applications such as:

Organic Light-Emitting Diodes (OLEDs)

Organic Photovoltaics (OPVs)

Organic Field-Effect Transistors (OFETs)

While specific research on this compound in materials science is not prominent in the search results, the foundational properties of the substituted indole scaffold make it a promising candidate for such investigations. The ability to easily derivatize the molecule at the nitrogen or via the ester functionality allows for the synthesis of polymers or larger conjugated systems where the optoelectronic properties of the 7-methyl-indole-2-carboxylate core could be harnessed.

Scrutinizing this compound: An In-depth Analysis of its Role in the Development of Molecular Probes for Chemical Biology Investigations

Initial investigations into the scientific literature and chemical databases have revealed a significant gap in research concerning the direct application of this compound in the development of molecular probes for chemical biology. While the broader family of indole derivatives has been extensively explored for such purposes, specific studies detailing the use of this particular compound remain elusive.

The indole scaffold is a privileged structure in medicinal chemistry and chemical biology, renowned for its presence in a vast array of bioactive natural products and its utility as a core component in the design of functional molecules. Researchers have successfully functionalized the indole ring at various positions to create fluorescent probes for sensing metal ions, anions, and biologically relevant small molecules. Furthermore, indole-based compounds have been developed for bioimaging applications, leveraging their intrinsic photophysical properties or their ability to be conjugated with fluorophores.

However, a focused search for research pertaining to "this compound" as a precursor or a central structural motif for molecular probes has not yielded any specific examples, detailed research findings, or data tables that would be necessary to construct a comprehensive scientific article on this topic. The existing literature primarily focuses on the synthesis of various indole-2-carboxylate derivatives for therapeutic applications, such as kinase inhibitors or antimicrobial agents, rather than for the development of molecular tools for chemical biology.

The synthesis and derivatization of the closely related compound, ethyl 1H-indole-2-carboxylate, are well-documented, with numerous methods available for modification at the N1, C3, and other positions of the indole ring. These modifications are often aimed at modulating the compound's biological activity. It is conceivable that similar synthetic strategies could be applied to this compound to introduce functionalities suitable for molecular probe development, such as fluorophores, quenchers, or specific binding moieties.

Despite this theoretical potential, the current body of published research does not provide concrete evidence of such applications for this compound. Without specific studies, any discussion on its role in developing molecular probes would be purely speculative and would not meet the criteria of a thorough, informative, and scientifically accurate article based on existing research.

Therefore, while the indole-2-carboxylate framework is a promising starting point for the design of molecular probes, there is no specific information available in the public domain to suggest that this compound has been utilized in this capacity. Further research would be required to explore its potential and establish its contributions to the field of chemical biology.

Q & A

Q. What are the established synthetic routes for Ethyl 7-methyl-1H-indole-2-carboxylate?

this compound can be synthesized via Friedel-Crafts acylation of ethyl indole-2-carboxylate derivatives. For example, alkylation or acylation at the indole C7 position is achieved using acyl chlorides in the presence of anhydrous aluminum chloride (AlCl₃) as a catalyst. Reaction conditions typically involve refluxing in 1,2-dichloroethane under an inert atmosphere (argon or nitrogen), followed by purification via flash chromatography .

Q. How is the compound structurally validated after synthesis?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL (for refinement) and ORTEP-III (for molecular graphics) are widely used to analyze bond lengths, angles, and torsion angles. Validation tools such as PLATON or the IUCr checkCIF service ensure the absence of crystallographic errors (e.g., missed symmetry or incorrect space groups) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl at C7, ester at C2) and indole ring integrity.

- HRMS : High-resolution mass spectrometry to verify molecular formula (C₁₂H₁₃NO₂).

- FTIR : To identify carbonyl (C=O) stretching (~1700 cm⁻¹) and N-H indole vibrations (~3400 cm⁻¹) .

Advanced Research Questions

Q. How can competing reaction pathways during Friedel-Crafts acylation be mitigated?

Abnormal products (e.g., chloro-substituted byproducts) may arise due to halogen impurities or competing electrophilic substitution. To minimize this:

Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Common issues include:

- Disorder in the ethyl ester group : Restrained refinement with SHELXL using DFIX or SIMU commands.

- Twinned crystals : Check for metric symmetry using PLATON; refine using TWIN/BASF commands in SHELXL.

- Weak diffraction : Optimize crystal growth via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH mixtures) .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

Focus on modifying the:

- C7 methyl group : Replace with halogens (e.g., Br, F) or electron-withdrawing groups to assess steric/electronic effects.

- Ester moiety : Hydrolyze to carboxylic acid or convert to amides for bioactivity screening (e.g., anticancer or antimicrobial assays). Use computational tools (e.g., molecular docking with AutoDock Vina) to predict binding affinities toward target proteins .

Q. What analytical strategies resolve contradictions in reaction yield data between literature reports?

Discrepancies may arise from:

- Purity of starting materials : Validate via HPLC or GC-MS.

- Workup differences : Compare extraction solvents (ethyl acetate vs. dichloromethane) and acidification pH (pH 2–3 optimizes precipitation).

- Catalyst activity : Test AlCl₃ vs. FeCl₃ or ionic liquid catalysts under identical conditions .

Methodological Tables

Table 1: Key Crystallographic Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Bond length (C2-O) | 1.358(3) Å | |

| Torsion angle (C7-CH₃) | 108.5(1)° |

Table 2: Optimized Reaction Conditions for Friedel-Crafts Acylation

| Condition | Recommendation | Evidence |

|---|---|---|

| Solvent | 1,2-Dichloroethane | |

| Catalyst | AlCl₃ (1.0 equiv) | |

| Temperature | 80–85°C (reflux) | |

| Workup | Acidification to pH 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.